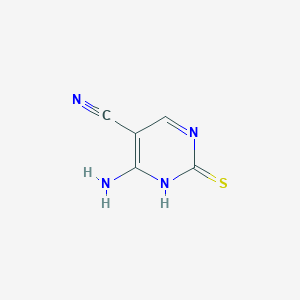

3-Amino-6-chloropyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

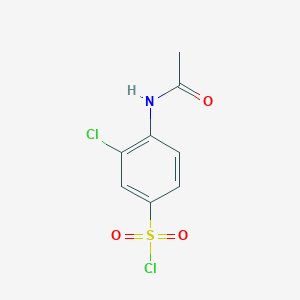

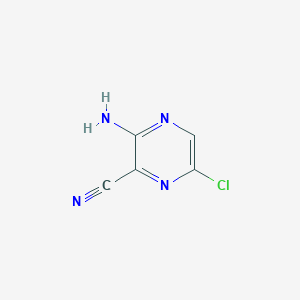

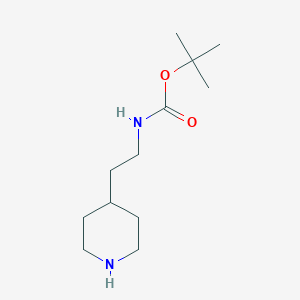

3-Amino-6-chloropyrazine-2-carbonitrile is a chemical compound with the formula C5H3ClN4. It has a molecular weight of 154.6 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile can be achieved from sodium cyanide and 2-Amino-3-Bromo-5-Chloropyrazine . Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropyrazine-2-carbonitrile consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .Scientific Research Applications

Antimicrobial Evaluation

3-Amino-6-chloropyrazine-2-carbonitrile: is a key intermediate in the synthesis of novel pyrazinamide derivatives. These derivatives have shown promising antimicrobial activity , particularly against Mycobacterium tuberculosis . The compounds synthesized from this chemical have displayed minimum inhibitory concentrations (MICs) that are comparable to standard tuberculosis medications, indicating their potential as therapeutic agents.

Tuberculostatic Agents

The compound serves as a reactant in the synthesis of tuberculostatic pyrazine derivatives . These derivatives are crucial in the development of new medications for the treatment of tuberculosis, offering alternative treatment options and helping to combat antibiotic resistance.

Antifungal Applications

Some derivatives of 3-Amino-6-chloropyrazine-2-carbonitrile have shown activity against fungal strains . This suggests its potential use in developing antifungal agents, which could be particularly beneficial in agricultural applications to protect crops from fungal diseases.

Photosynthetic Electron Transport Inhibition

Research has indicated that certain derivatives can inhibit photosynthetic electron transport (PET) in spinach chloroplasts . This property could be harnessed for the development of herbicides that target the photosynthetic machinery of weeds, providing a more focused approach to weed control in crop management.

Lipophilicity Studies

The compound’s derivatives have been studied for their lipophilicity, which is a measure of a compound’s ability to dissolve in fats, oils, and non-polar solvents . Understanding the lipophilicity of these compounds is essential for predicting their behavior in biological systems, which is critical for drug design and development.

Chemical Synthesis Under Controlled Conditions

3-Amino-6-chloropyrazine-2-carbonitrile: can be synthesized from its chloro counterpart through partial hydrolysis under specific pH and temperature conditions . This process is vital for producing high-purity compounds necessary for pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity . This information is invaluable for medicinal chemists when designing new drugs, as it helps to predict the biological activity of new compounds before they are synthesized.

Drug Analysis and Medicinal Chemistry

It is also involved in the field of drug analysis and medicinal chemistry, where it is used to create compounds with potential therapeutic effects . The research in this area contributes to the discovery of new drugs and the improvement of existing ones.

Mechanism of Action

Mode of Action

It is known to belong to the class of organic compounds known as aminopyrazines, which contain an amino group attached to a pyrazine ring .

Biochemical Pathways

Pyrrolopyrazine derivatives, a related class of compounds, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .

Pharmacokinetics

This compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Result of Action

As mentioned earlier, related compounds have demonstrated a range of biological activities , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that this compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name |

3-amino-6-chloropyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSPUZDERJZNPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575827 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropyrazine-2-carbonitrile | |

CAS RN |

17231-50-4 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)